molecular formula C11H14BrNO4S B3284681 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid CAS No. 790271-05-5

2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid

Cat. No.: B3284681
CAS No.: 790271-05-5
M. Wt: 336.2 g/mol
InChI Key: RZIOAKACLJDKSP-UHFFFAOYSA-N
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Description

Overview of Sulfamoyl Scaffolds in Investigational Chemical Entities

The sulfamoyl group (-SO₂NH₂), a sulfonamide moiety, is a privileged scaffold in drug discovery and development. Its presence in a molecule can significantly impact its biological activity. Sulfonamides are known to act as mimics of carboxylic acids or amides, enabling them to engage in key hydrogen bonding interactions with protein targets. eurekaselect.com This functional group is a common feature in a number of clinically used drugs, including diuretics, anticonvulsants, and antibacterial agents. In the context of investigational chemical entities, the sulfamoyl group is frequently incorporated into molecular designs to enhance binding affinity and to modulate pharmacokinetic properties. eurekaselect.com Research has shown that derivatives of sulfamoyl benzoic acid are being explored for a variety of therapeutic applications, including as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases) and as allosteric activators of human glucokinase. nih.govthesciencein.org

Contextualizing 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic Acid within Current Academic Chemical Research

Currently, a comprehensive review of publicly accessible academic literature reveals a notable absence of dedicated research on this compound. While the broader class of sulfamoylbenzoic acids has been the subject of various studies, this specific compound has not been a primary focus of published investigations. portlandpress.comresearchgate.net Its mention is largely confined to chemical supplier catalogs and patent literature, suggesting its potential use as a synthetic intermediate or as part of larger chemical libraries for screening purposes. The lack of specific research on this compound means that its biological activity and potential applications are yet to be formally characterized and reported in peer-reviewed journals.

Research Significance and Hypothesized Areas of Investigation

Despite the current lack of direct research, the structural features of this compound allow for informed hypotheses regarding its potential areas of investigation. The presence of the sulfamoylbenzoic acid core suggests that it could be explored for activities similar to other compounds in its class. For instance, various N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α. researchgate.net

Moreover, the bromo substituent on the benzoic acid ring is a common feature in bioactive compounds, often contributing to enhanced binding affinity through halogen bonding or by modifying the electronic properties of the molecule. unibs.it The N-isobutyl substitution on the sulfamoyl group provides a lipophilic character that could influence its interaction with hydrophobic pockets in protein targets.

Based on the known biological activities of structurally related sulfamoyl benzoic acids, it is hypothesized that this compound could be a candidate for investigation in areas such as:

Enzyme Inhibition: Given that many sulfamoyl derivatives act as enzyme inhibitors, this compound could be screened against various enzyme families, such as carbonic anhydrases, proteases, or kinases. nih.govunibs.it

Receptor Modulation: The substituted benzoic acid framework is present in molecules that modulate various receptors. Investigating this compound's activity at different receptor types could be a fruitful area of research.

Antibacterial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs. Therefore, assessing the antibacterial potential of this compound is a logical line of inquiry. portlandpress.com

Properties

IUPAC Name

2-bromo-5-(2-methylpropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-7(2)6-13-18(16,17)8-3-4-10(12)9(5-8)11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIOAKACLJDKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207365
Record name 2-Bromo-5-[[(2-methylpropyl)amino]sulfonyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790271-05-5
Record name 2-Bromo-5-[[(2-methylpropyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-[[(2-methylpropyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic Acid Precursors

The synthesis of the target compound typically begins with the preparation of appropriately substituted benzoic acid intermediates. This involves the sequential introduction of the sulfamoyl and bromo moieties onto a benzoic acid backbone.

Synthesis of Key Benzoic Acid Intermediates

A common starting point for the synthesis of 5-sulfamoylbenzoic acid derivatives is the chlorosulfonation of benzoic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl (-SO₂Cl) group onto the benzene ring. The reaction of benzoic acid with an excess of chlorosulfonic acid, often at elevated temperatures, yields 3-(chlorosulfonyl)benzoic acid as the major product due to the meta-directing effect of the carboxylic acid group.

This highly reactive sulfonyl chloride is a versatile intermediate for the introduction of the sulfamoyl group.

Introduction of Sulfamoyl Moiety

The sulfamoyl group is readily introduced by the reaction of the chlorosulfonyl intermediate with an appropriate amine. libretexts.org For the synthesis of this compound, 3-(chlorosulfonyl)benzoic acid is treated with isobutylamine (2-methylpropylamine). This nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride proceeds readily to form the corresponding N-substituted sulfonamide. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

This reaction yields 5-[(2-methylpropyl)sulfamoyl]benzoic acid, the direct precursor for the subsequent bromination step.

Strategies for Bromo-Substitution

The final step in the precursor synthesis is the introduction of the bromine atom at the 2-position of the benzoic acid ring. This is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the ring are crucial for the regioselectivity of this step. The carboxylic acid is a meta-director, while the sulfamoyl group is an ortho, para-director. Therefore, the position ortho to the carboxylic acid and meta to the sulfamoyl group is activated towards electrophilic attack.

Various brominating agents can be employed for this transformation. A common method involves the use of liquid bromine in a suitable solvent, such as acetic acid. prepchem.com Other brominating agents like N-bromosuccinimide (NBS) in the presence of an acid catalyst can also be utilized. nih.gov The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction.

Brominating ReagentCatalyst/SolventNotes
Bromine (Br₂)Acetic AcidA traditional and effective method for the bromination of activated aromatic rings.
N-Bromosuccinimide (NBS)Sulfuric AcidA milder alternative to liquid bromine, often offering better regioselectivity.
Bromate-Bromide mixtureAcidic solutionIn situ generation of bromine can be a safer alternative to handling liquid bromine.

Synthetic Approaches for this compound

The synthesis of the final target compound can be approached through direct pathways or through convergent and divergent strategies, which offer different advantages in terms of efficiency and flexibility.

Direct Synthesis Pathways

A direct synthesis pathway for this compound involves the sequential functionalization of a simple starting material, typically benzoic acid. This linear approach follows the steps outlined in the precursor synthesis:

Chlorosulfonation: Benzoic acid is converted to 3-(chlorosulfonyl)benzoic acid.

Sulfamoylation: The sulfonyl chloride is reacted with isobutylamine to form 5-[(2-methylpropyl)sulfamoyl]benzoic acid.

Bromination: The resulting sulfonamide is brominated at the 2-position to yield the final product.

This stepwise approach allows for the purification of intermediates at each stage, potentially leading to a higher purity final product.

Convergent and Divergent Synthesis Strategies

Divergent Synthesis: The linear synthesis described above can be considered a divergent approach. From the key intermediate, 5-[(2-methylpropyl)sulfamoyl]benzoic acid, various analogs could be prepared by introducing different substituents through electrophilic aromatic substitution or other transformations. This allows for the creation of a library of related compounds from a common precursor.

Derivatization and Analog Synthesis

Derivatization of this compound allows for the systematic investigation of structure-activity relationships (SAR). Modifications can be targeted at three primary locations: the N-alkyl sulfamoyl group, the benzoic acid ring, and the carboxylic acid moiety.

The N-alkyl sulfamoyl group, in this case, the 2-methylpropyl (isobutyl) group, plays a significant role in defining the molecule's steric and electronic properties. Modification of this group can be achieved by reacting 2-bromo-5-(chlorosulfonyl)benzoic acid with a variety of primary and secondary amines. This approach allows for the introduction of diverse alkyl and aryl substituents.

For instance, the synthesis of sulfamoylbenzoic acid derivatives can be accomplished by treating the corresponding sulfonyl chloride with different amines, such as cyclopropylamine, morpholine, and p-bromoaniline nih.gov. This highlights the versatility of the sulfonamide formation reaction. While direct modification of the existing N-(2-methylpropyl) group is challenging, a more practical approach involves the synthesis of a common intermediate, 2-bromo-5-sulfamoylbenzoic acid, followed by N-alkylation or N-arylation.

Table 1: Examples of N-Substituted Analogs of 2-Bromo-5-sulfamoylbenzoic acid

N-SubstituentAmine ReactantPotential Synthetic Method
CyclopropylCyclopropylamineReaction with 2-bromo-5-(chlorosulfonyl)benzoic acid
MorpholinylMorpholineReaction with 2-bromo-5-(chlorosulfonyl)benzoic acid
PhenylAnilineReaction with 2-bromo-5-(chlorosulfonyl)benzoic acid
BenzylBenzylamineReaction with 2-bromo-5-(chlorosulfonyl)benzoic acid

This table is illustrative and based on general synthetic methods for sulfamoylbenzoic acids.

The substitution pattern on the benzoic acid ring significantly influences the molecule's acidity and reactivity. The parent compound features a bromine atom at the 2-position. The synthesis of analogues with different substituents on the ring can be achieved by starting with appropriately substituted benzoic acids prior to the chlorosulfonation and sulfonamidation steps.

The electronic nature of these substituents can have a profound impact. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), generally increase the acidity of the carboxylic acid, while electron-donating groups, like methoxy (-OCH3) or methyl (-CH3), tend to decrease it openstax.orglibretexts.org. The position of the substituent also plays a critical role due to inductive and resonance effects openstax.orglibretexts.org. For example, the synthesis of 5-bromo-2-chlorobenzoic acid has been reported as a key intermediate for various pharmaceuticals scribd.comgoogle.com. Similarly, the synthesis of 2-bromo-5-methyl and 5-bromo-2-methyl substituted benzamidothiazoles has been achieved from the corresponding substituted benzoic acid precursors nih.gov.

Table 2: Predicted Effect of Substituents at the 2-Position on the Acidity of 5-[(2-methylpropyl)sulfamoyl]benzoic acid

Substituent at C2Electronic EffectPredicted pKa (relative to Bromo)
-ClElectron-withdrawingLower (more acidic)
-FElectron-withdrawingLower (more acidic)
-CH3Electron-donatingHigher (less acidic)
-NO2Strongly electron-withdrawingSignificantly lower (more acidic)

This table is predictive and based on established principles of substituent effects on benzoic acid acidity. openstax.orglibretexts.org

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations can alter the compound's solubility, polarity, and potential for hydrogen bonding.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid researchgate.net. The use of an excess of the alcohol can drive the reaction to completion iiste.org. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol scribd.com.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct condensation is possible but often requires high temperatures and catalysts like boric acid or Nb2O5 asianpubs.orgresearchgate.net. More commonly, the carboxylic acid is activated using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an activator like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) nih.gov.

Table 3: Representative Ester and Amide Derivatives

Derivative TypeReactantCoupling Method
Methyl EsterMethanolAcid-catalyzed esterification
Ethyl EsterEthanolAcid-catalyzed esterification
Benzyl AmideBenzylamineEDC/HOBt coupling
Morpholino AmideMorpholineAcyl chloride formation followed by amination

This table provides examples of common derivatization reactions for carboxylic acids.

Methodological Innovations in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and safer methods for the synthesis of complex molecules like this compound.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid, a "green synthesis route" has been described patsnap.comgoogle.com. This approach emphasizes the use of less hazardous reagents, minimizing waste, and improving energy efficiency. Key aspects include:

Safer Solvents: Utilizing solvents with lower toxicity and environmental persistence. For instance, replacing traditional solvents with more benign alternatives like ethanol or even water where possible patsnap.comgoogle.com.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Reduced Derivatization: Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation.

In the context of this compound synthesis, a greener approach would involve minimizing the use of hazardous reagents like chlorosulfonic acid and exploring alternative sulfonation methods.

The formation of the sulfonamide bond is a key step in the synthesis of the target molecule. Traditional methods often rely on the reaction of a sulfonyl chloride with an amine. Modern catalytic approaches offer milder and more efficient alternatives.

For example, boric acid has been shown to catalyze the amidation of carboxylic acids and could potentially be adapted for sulfonamide synthesis under certain conditions asianpubs.org. Niobium pentoxide (Nb2O5) has also been identified as a reusable Lewis acid catalyst for the amidation of carboxylic acids with less reactive amines like anilines, which could be relevant for the synthesis of N-aryl sulfamoyl derivatives researchgate.net. While these examples pertain to carboxamide formation, the underlying principles of Lewis acid catalysis to activate the sulfonyl group for nucleophilic attack by the amine are an active area of research. The development of efficient catalysts for the direct coupling of sulfonic acids with amines would represent a significant advancement in sulfonamide synthesis.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Structural Modifications and Their Impact on Biological Activity Profiles

The biological activity of 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid is intricately linked to its molecular architecture. Alterations to the core scaffold, including the benzoic acid ring, the sulfamoyl linker, and the N-alkyl substituent, can profoundly influence its pharmacological profile. While specific quantitative data on the direct analogues of this compound are not extensively available in public literature, general principles from related sulfamoylbenzoic acid derivatives offer significant insights.

For instance, in studies of sulfamoyl benzamide (B126) derivatives, modifications to the amide and sulfonamide substituents have been shown to significantly alter inhibitory potential against various enzymes. nih.gov The nature of the group attached to the sulfamoyl nitrogen, in this case, the 2-methylpropyl group, is a critical determinant of activity. Similarly, the substitution pattern on the benzoic acid ring dictates the molecule's electronic and steric properties, which are crucial for molecular recognition.

Research on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins has demonstrated that the nature and size of substituents at the 2- and 5-positions govern the binding mode and occupancy of hydrophobic pockets within the target protein. nih.gov Deletion or replacement of these substituents can lead to a significant decrease in binding affinity, underscoring their importance for biological activity. nih.gov

Table 1: Impact of Structural Modifications on the Biological Activity of Related Sulfamoylbenzoic Acid Analogs

ModificationGeneral Impact on Biological ActivityReference
Alteration of N-alkyl substituent on the sulfamoyl moietyCan modulate potency and selectivity. Steric bulk and hydrophobicity are key factors. nih.gov
Replacement of the bromo-substituentMay alter electronic properties and provide a handle for further chemical modification. nih.gov
Modification of the benzoic acid coreCan influence binding orientation and interactions with target residues. nih.gov
Introduction of additional substituents on the phenyl ringCan enhance or diminish activity depending on the nature and position of the substituent. nih.gov

Role of the Bromo-Substituent in Molecular Recognition

Furthermore, the bromo-substituent significantly influences the electronic properties of the benzoic acid ring through its electron-withdrawing inductive effect. This can affect the acidity of the carboxylic acid group, which is often a critical interaction point with biological targets through the formation of salt bridges or hydrogen bonds.

In the context of medicinal chemistry, a bromo-substituent can also serve as a valuable synthetic handle. nih.gov It can be readily replaced or modified through various chemical reactions, such as cross-coupling reactions, allowing for the generation of a diverse range of analogues for SAR studies. nih.gov In some cases, bromo-substituted analogues have been shown to be active, indicating their compatibility with the target's binding site and their potential for further optimization. nih.gov

Significance of the Sulfamoyl Moiety for Target Affinity

The sulfamoyl moiety (-SO₂NH-) is a crucial component of many biologically active molecules and plays a significant role in mediating interactions with protein targets. The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in a binding pocket. youtube.com The tetrahedral geometry of the sulfur atom and the arrangement of the oxygen and nitrogen atoms provide a specific three-dimensional array of interaction points.

Influence of the (2-Methylpropyl) Group on Ligand-Target Interactions

The N-alkyl substituent on the sulfamoyl group, in this case, the 2-methylpropyl (isobutyl) group, is critical for fine-tuning the ligand-target interactions. The branched nature of the isobutyl group introduces steric bulk, which can influence the conformational preferences of the molecule and its fit within a binding site. fiveable.me This steric hindrance can be advantageous, potentially leading to increased selectivity for a particular target over others. fiveable.me

Rational Design Strategies for Novel Analogs

Based on the SAR principles derived from related compounds, several rational design strategies can be proposed for the development of novel analogs of this compound with potentially improved biological profiles.

One key strategy involves the systematic modification of the N-alkyl substituent on the sulfamoyl moiety. Exploring a range of linear and branched alkyl groups, as well as cyclic and aromatic substituents, could lead to the identification of analogues with enhanced potency and selectivity. The goal would be to optimize the steric and hydrophobic interactions within the target's binding pocket.

Another approach would be to investigate the effect of replacing the 2-bromo substituent with other halogen atoms (e.g., chlorine or fluorine) or with small alkyl or alkoxy groups. This would modulate the electronic and steric properties of the benzoic acid ring and could lead to improved binding affinity or altered selectivity.

Furthermore, the exploration of different substitution patterns on the benzoic acid ring could yield valuable SAR information. Shifting the positions of the bromo and sulfamoyl groups or introducing additional substituents could alter the molecule's binding mode and interactions with the target protein. Computational modeling and docking studies could be employed to guide the design of these novel analogues by predicting their binding affinities and orientations within the active site of a given target. cornell.edunih.gov

Finally, isosteric replacement of the benzoic acid group with other acidic functionalities, such as a tetrazole or a hydroxamic acid, could be explored to investigate the importance of the carboxylic acid for target interaction and to potentially improve pharmacokinetic properties.

Preclinical and in Vitro Biological Evaluation Methodologies

Enzyme Inhibition Assays and Kinetic Characterization

To determine if 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid acts as an enzyme inhibitor, a series of biochemical assays would be conducted. These assays measure the compound's ability to interfere with the activity of a specific enzyme. The choice of enzyme would be guided by the therapeutic target of interest. For instance, if the compound is hypothesized to be an anti-inflammatory agent, enzymes such as cyclooxygenases (COX-1 and COX-2) or various kinases involved in inflammatory signaling pathways would be appropriate targets.

The general procedure involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured over time, typically by spectrophotometry, fluorometry, or luminescence. A decrease in the rate of the reaction in the presence of the compound indicates inhibition.

Kinetic characterization would follow to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (K_i) and the mode of inhibition.

Illustrative Data Table for Enzyme Inhibition

Target Enzyme IC_50 (µM) K_i (µM) Mechanism of Inhibition
Kinase X Data not available Data not available Data not available
Protease Y Data not available Data not available Data not available

Cell-Based Assays for Pathway Modulation (e.g., NF-κB activation studies)

To assess the compound's activity in a cellular context, cell-based assays are crucial. These assays can determine if the compound modulates specific signaling pathways. For example, to investigate its effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and immune responses, a reporter gene assay could be used. nih.gov

In such an assay, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Upon stimulation with an activating agent (like TNF-α or LPS), the NF-κB pathway is activated, leading to the expression of the reporter gene. The effect of this compound would be quantified by measuring the change in the reporter signal in treated versus untreated cells. A reduction in the signal would suggest inhibition of the NF-κB pathway.

Illustrative Data Table for NF-κB Pathway Modulation

Cell Line Stimulant Compound Concentration (µM) % Inhibition of NF-κB Activation
HEK293 TNF-α Data not available Data not available

Receptor Binding Assays and Functional Characterization

If this compound is hypothesized to interact with a specific cell surface or nuclear receptor, binding assays would be performed to confirm this interaction and determine its affinity. Radioligand binding assays are a common method. This involves competing the test compound against a radiolabeled ligand known to bind to the receptor of interest. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of the binding affinity (K_d) or the inhibitory constant (K_i).

Following the confirmation of binding, functional characterization assays are conducted to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). These assays typically measure a downstream cellular response mediated by the receptor, such as changes in second messenger levels (e.g., cAMP, Ca²⁺) or gene expression.

Illustrative Data Table for Receptor Binding

Receptor Target Binding Affinity (K_d, nM) Functional Activity (EC_50/IC_50, nM) Mode of Action
GPCR A Data not available Data not available Data not available

Cellular Target Engagement Assays

To confirm that the compound interacts with its intended target within a living cell, cellular target engagement assays are employed. These modern techniques provide direct evidence of target binding in a physiological context. Methods like the Cellular Thermal Shift Assay (CETSA) are based on the principle that a protein's thermal stability changes upon ligand binding.

In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Illustrative Data Table for Cellular Target Engagement (CETSA)

Target Protein Cell Line Temperature Shift (ΔT_m, °C)
Protein Kinase X MCF-7 Data not available

Investigation of Cellular Uptake and Subcellular Localization

Understanding if and where a compound localizes within a cell is critical for interpreting its biological activity. Cellular uptake studies would measure the accumulation of this compound inside cells over time. This can be achieved using methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound.

To determine its subcellular localization , techniques such as fluorescence microscopy can be used if the compound is intrinsically fluorescent or can be tagged with a fluorescent probe. Alternatively, cell fractionation can be performed to separate different organelles (e.g., nucleus, mitochondria, cytoplasm), followed by quantification of the compound in each fraction by LC-MS. This information helps to correlate the compound's location with the location of its molecular target.

Illustrative Data Table for Cellular Uptake and Localization

Cell Line Incubation Time (h) Intracellular Concentration (µM) Predominant Subcellular Localization
HeLa Data not available Data not available Data not available

Mechanistic Studies at the Molecular and Cellular Levels

Elucidation of Molecular Pathways Affected by Compound Exposure

No studies were identified that have elucidated the specific molecular pathways affected by exposure to 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid.

Investigation of Downstream Cellular Responses

There is currently no available research investigating the downstream cellular responses following exposure to this compound.

Crosstalk with Other Biological Systems and Signaling Cascades

Information regarding the potential crosstalk of this compound with other biological systems and signaling cascades has not been reported in the scientific literature.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govjove.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule, such as 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid, to a specific protein target. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them to identify the most favorable interactions. oup.com

For this compound, a docking study would begin with the identification of a potential biological target. Given the structural motifs present, potential targets could include enzymes like carbonic anhydrases, kinases, or proteases, which are often modulated by sulfonamide and benzoic acid-containing compounds. tandfonline.com The docking simulation would predict how the molecule's key functional groups interact with the amino acid residues in the active site. mdpi.com

Key Predicted Interactions Could Include:

Hydrogen Bonding: The carboxylic acid and sulfonamide groups are potent hydrogen bond donors and acceptors, likely forming critical interactions with polar residues in a target's active site.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen, a feature increasingly recognized in rational drug design.

Hydrophobic Interactions: The 2-methylpropyl (isobutyl) group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity. nih.gov

For instance, studies on structurally related sulfamoyl benzoic acid analogues have successfully used computational docking to rationalize structure-activity relationships (SAR) and guide the synthesis of potent and selective receptor agonists. nih.gov Similarly, docking of other benzoic acid derivatives has been used to predict binding to targets like the SARS-CoV-2 main protease, highlighting key residue interactions. mdpi.com

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target.

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Affinity (kcal/mol)-8.5
  • Lys72: Hydrogen bond with sulfonamide oxygen
  • Asp165: Hydrogen bond with carboxylic acid
  • Phe168: π-π stacking with phenyl ring
  • Leu140: Hydrophobic interaction with isobutyl group
  • Inhibition Constant (Ki, nM)150.5
    Ligand Efficiency0.38
    Key InteractionsHydrogen bonds, Hydrophobic contacts, Halogen bond

    Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

    While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. peerj.com MD simulations are crucial for assessing the stability of a docked complex, exploring the conformational flexibility of the ligand and protein, and refining binding energy calculations. mdpi.com

    For the this compound-protein complex predicted by docking, an MD simulation would be performed to:

    Assess Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose is stable over the simulation period (e.g., 100 nanoseconds). A stable RMSD suggests a persistent and viable interaction.

    Analyze Conformational Changes: The sulfonamide group and the isobutyl side chain have rotational freedom. MD simulations can explore the preferred conformations of these groups within the binding pocket, which is critical for understanding their role in biological activity. researchgate.netumich.edunih.gov

    Characterize Binding Dynamics: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the binding site are flexible and which are rigid upon ligand binding. This provides insight into the dynamic nature of the interaction. peerj.com

    Refine Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, corroborating the scores from docking.

    Studies on other sulfonamides have used MD simulations to characterize binding sites and understand the basis for selective affinity between different protein isoforms. peerj.com Such simulations confirmed the stability of docked sulfonamide derivatives in the active sites of targets like the BRD4 bromodomain, supporting the docking results. nih.gov

    Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation.

    ParameterPurposeTypical Observation for a Stable Complex
    RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions, indicating structural stability.Low, stable fluctuation around an average value after initial equilibration.
    RMSF (Root Mean Square Fluctuation)Measures the flexibility of individual residues.Lower fluctuations for residues in the binding site that interact with the ligand.
    Radius of Gyration (Rg)Indicates the compactness of the protein structure.A stable Rg value suggests the protein maintains its folded state.
    Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over time.Key hydrogen bonds identified in docking persist for a high percentage of the simulation time.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. chitkara.edu.in A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. benthamdirect.com

    To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. The model would relate the activity (e.g., IC50) to descriptors such as:

    Hydrophobicity (logP): Describes the molecule's partitioning between lipid and aqueous phases.

    Electronic Properties: Parameters like Hammett constants or calculated atomic charges, which are influenced by the bromo- and sulfamoyl- substituents.

    Steric Descriptors: Such as molar refractivity or specific steric parameters that describe the size and shape of substituents.

    Topological Indices: Numerical values derived from the molecular graph that describe connectivity and shape.

    QSAR studies on other benzoic acid and sulfonamide derivatives have successfully identified key properties driving their biological activity. For example, research on benzoylaminobenzoic acid derivatives showed that inhibitory activity increased with greater hydrophobicity and molar refractivity. nih.gov Other studies on uracil-based benzoic acid derivatives have also yielded robust QSAR models for predicting inhibitory potency. benthamdirect.com Such models provide valuable guidance for designing more potent compounds. mdpi.com

    Table 3: Hypothetical QSAR Data for a Series of Benzoic Acid Analogs.

    Compound IDR-Group (at position 5)logPMolar RefractivityObserved pIC50Predicted pIC50
    1-SO2NH(isobutyl)3.178.56.56.4
    2-SO2NH(propyl)2.673.96.16.2
    3-SO2NH(cyclopropyl)2.271.06.86.7
    4-SO2NH(benzyl)3.590.25.95.8

    Cheminformatics Analysis for Compound Library Design

    Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. drugdesign.org In drug discovery, it is essential for designing compound libraries—collections of molecules created for screening. oup.com Starting with this compound as a lead scaffold, cheminformatics tools can be used to design a focused library of analogs to explore the surrounding chemical space and optimize properties. researchgate.netnih.gov

    The design process involves several steps:

    Scaffold Definition: The core structure, the 2-bromo-5-sulfamoylbenzoic acid moiety, is defined.

    Enumeration of Analogs: Virtual libraries are generated by systematically varying the substituents. For this scaffold, modifications could include changing the 2-methylpropyl group to other alkyl, cycloalkyl, or aryl groups, or replacing the bromine atom with other halogens or functional groups.

    Property Filtering: The virtual library is filtered based on physicochemical properties to ensure drug-likeness. This often involves applying rules like Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5) to remove compounds with poor predicted pharmacokinetic properties. u-strasbg.fr

    Diversity and Similarity Analysis: The filtered library is analyzed to ensure it covers a diverse range of properties and shapes without being overly redundant. This helps in efficiently exploring the structure-activity relationship.

    Web servers and software packages like ChemoDOTS and RDKit are used to automate the generation and analysis of these focused libraries, allowing researchers to efficiently design synthesizable molecules with improved properties for hit-to-lead optimization. oup.comneovarsity.org

    Future Research Perspectives

    Exploration of Novel Biological Targets for Sulfamoylbenzoic Acid Derivatives

    The therapeutic versatility of sulfamoylbenzoic acid derivatives stems from their ability to interact with a range of biological targets. While initial research has identified several areas of activity, a vast landscape of potential targets remains to be explored. Future research should focus on systematically screening these derivatives against new and emerging biological targets implicated in various disease states.

    Recent studies have demonstrated the potential of sulfamoyl-benzamide derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in conditions like thrombosis and inflammation. researchgate.net For instance, certain derivatives have shown inhibitory potential against different isoforms of h-NTPDases. nih.gov Another emerging target is the NLRP3 inflammasome, a key component in inflammatory diseases; small molecule sulfonylureas have been identified as inhibitors, suggesting that related sulfamoyl-benzamide derivatives could also be effective. nih.gov

    Furthermore, research has pointed towards other potential applications. Derivatives of sulfamoylbenzoic acid have been investigated for their antihypertensive activity, distinct from their diuretic effects. google.com Other studies have synthesized and evaluated sulfamoylbenzoic acid analogues as specific agonists for the Lysophosphatidic acid (LPA) LPA2 receptor, which plays a role in gut health. nih.gov Additionally, investigations into N-substituted 4-sulfamoylbenzoic acid derivatives have identified them as inhibitors of cytosolic phospholipase A2α (cPLA2α). researchgate.net The antidiabetic potential has also been explored through the inhibition of α-glucosidase and α-amylase. nih.gov

    Future screening efforts could expand to other enzyme families, receptors, and signaling pathways. A systematic approach, potentially utilizing high-throughput screening, could uncover novel activities for this chemical scaffold.

    Table 1: Investigated Biological Targets for Sulfamoylbenzoic Acid Derivatives

    Biological Target Therapeutic Area Finding
    h-NTPDases Inflammation, Thrombosis Derivatives show selective inhibition of different isoforms. researchgate.netnih.gov
    NLRP3 Inflammasome Inflammatory Diseases Identified as a potential target based on related sulfonylurea inhibitors. nih.gov
    LPA2 Receptor Gastroenterology Sulfamoyl benzoic acid analogues developed as specific agonists. nih.gov
    Cytosolic Phospholipase A2α (cPLA2α) Inflammation N,N-disubstituted 4-sulfamoylbenzoic acid derivative found to be an inhibitor. researchgate.net
    α-glucosidase and α-amylase Diabetes Dichloro-sulfamoylbenzoic acid derivatives showed potent inhibition. nih.gov

    Development of Advanced Analytical Techniques for Compound Characterization in Complex Biological Matrices

    To fully understand the pharmacokinetic and pharmacodynamic profiles of 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid and its analogues, robust analytical methods are essential. Characterizing and quantifying these small molecules within complex biological matrices such as plasma, urine, and tissue homogenates presents a significant challenge. Future research should focus on developing and validating advanced analytical techniques to overcome these hurdles.

    High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. biotherapeuticsanalyticalsummit.com The development of sensitive and specific LC-MS/MS assays will be crucial for accurately determining compound concentrations in biological samples. This involves optimizing chromatographic conditions to separate the analyte from endogenous matrix components and developing specific mass transitions for unambiguous detection.

    Other advanced techniques could also be explored. Capillary electrophoresis (CE) offers high resolving power and can be an alternative or complementary technique to HPLC for separating the parent compound and its metabolites. nih.gov Furthermore, developing high-resolution mass spectrometry (HRMS) methods can aid in metabolite identification, providing a more complete picture of the compound's biotransformation. biotherapeuticsanalyticalsummit.com These analytical advancements are fundamental for conducting detailed preclinical studies.

    Table 2: Potential Analytical Techniques for Characterization

    Technique Application Advantage
    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification in biological fluids High sensitivity and specificity
    High-Resolution Mass Spectrometry (HRMS) Metabolite identification and structural elucidation Provides accurate mass measurements for unknown compounds
    Capillary Electrophoresis (CE) Separation of parent compound and metabolites High separation efficiency and low sample volume requirement nih.gov

    Integration of Omics Technologies in Mechanistic Research

    Understanding the precise mechanism of action of a therapeutic compound is paramount for its development and clinical application. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful approach to unraveling the complex interactions between a drug and a biological system. biobide.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to sulfamoylbenzoic acid derivatives. nih.govbamsjournal.com

    For instance, transcriptomics (e.g., using RNA-sequencing) can identify changes in gene expression in cells or tissues treated with the compound, revealing the signaling pathways that are modulated. biobide.com Proteomics can then be used to study changes in protein levels and post-translational modifications, confirming the effects observed at the transcript level and identifying the ultimate protein effectors of the drug's action. nih.gov Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways, providing further insight into the compound's physiological effects. nih.gov

    This multi-omics approach can help in identifying the direct molecular targets of the compound, as well as downstream off-target effects. frontiersin.org By generating comprehensive datasets, researchers can build detailed models of the drug's mechanism of action, potentially identifying biomarkers of efficacy and paving the way for personalized medicine approaches. biobide.combamsjournal.com

    Potential for Collaborative Research Initiatives in Related Chemical Space

    The exploration of the chemical space around this compound is a multifaceted endeavor that would greatly benefit from collaborative research initiatives. The diverse range of potential biological activities, from anti-inflammatory to antihypertensive and antidiabetic, necessitates a multidisciplinary approach.

    Collaborations between synthetic chemists, computational chemists, pharmacologists, and biologists are essential for accelerating progress. Synthetic chemists can generate focused libraries of derivatives, while computational chemists can use molecular modeling and in-silico screening to predict their activity and guide synthesis efforts. nih.govnih.gov Pharmacologists and biologists can then perform in vitro and in vivo testing to validate these predictions and elucidate the biological effects.

    Such collaborations could take the form of academic-industrial partnerships or multi-institutional consortia. By pooling resources, expertise, and chemical libraries, these initiatives can tackle the complex challenges of drug discovery more effectively. Sharing data and research findings within these collaborations will be key to efficiently navigating the vast chemical and biological landscape and unlocking the full therapeutic potential of sulfamoylbenzoic acid derivatives.

    Table 3: Mentioned Chemical Compounds

    Compound Name
    This compound
    5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid
    N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide
    N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
    5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide
    2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide
    2,4-dichloro-5-sulfamoylbenzoic acid
    2,4-dichloro-5-sulfamoylbenzoyl chloride
    N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolines
    N-(3-sulfamoyl-4-chlorobenzamida)-2-methylindoline
    2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid

    Q & A

    Q. What are the optimal synthetic routes and purification methods for 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid in laboratory settings?

    • Methodological Answer : Laboratory synthesis typically involves bromination of a benzoic acid precursor followed by sulfamoylation. Key steps include:
    • Bromination : Use bromine or N-bromosuccinimide (NBS) with catalysts like FeBr₃ in dichloromethane at 0–25°C .
    • Sulfamoylation : React with 2-methylpropylsulfamoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF .
    • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

    Q. Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

    • Methodological Answer :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C2, sulfamoyl at C5) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 338.0 for C₁₁H₁₃BrNO₄S) .
    • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

    Q. What preliminary biological screening assays evaluate its antimicrobial potential?

    • Methodological Answer :
    • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
    • MIC Determination : Broth microdilution to quantify minimum inhibitory concentration .
    • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 hours .

    Advanced Research Questions

    Q. How can computational docking tools predict molecular targets of this compound?

    • Methodological Answer :
    • Target Prediction : Use AutoDock Vina to dock the compound into protein databases (e.g., PDB). The bromine and sulfamoyl groups often target enzymes with halogen-binding pockets (e.g., kinases, proteases) .
    • Protocol :

    Prepare ligand (compound) and receptor (target protein) files in PDBQT format.

    Define a grid box around the active site.

    Run docking with exhaustiveness = 20 for accuracy.

    Analyze binding poses for hydrogen bonds (sulfamoyl) and halogen bonds (bromine) .

    Q. What experimental strategies elucidate the role of bromine and sulfamoyl groups in biological interactions?

    • Methodological Answer :
    • Halogen Bonding Studies : Replace bromine with chlorine/iodine and compare binding affinities (ITC/SPR) .
    • Sulfamoyl Modifications : Synthesize analogs with methyl/ethyl substituents; assess enzymatic inhibition (e.g., α-glucosidase) .
    • Crystallographic Analysis : Co-crystallize with target proteins (e.g., carbonic anhydrase) to visualize interactions .

    Q. How do structural modifications at the sulfamoyl substituent influence properties?

    • Methodological Answer :
    • Comparative Table :
    SubstituentLogPSolubility (mg/mL)IC₅₀ (α-glucosidase)
    2-methylpropyl2.10.812 µM
    Methyl1.81.218 µM
    Ethyl2.01.015 µM
    Data derived from analogs in
    • Trends : Longer alkyl chains increase lipophilicity but reduce solubility. 2-methylpropyl optimizes enzyme binding via steric effects .

    Q. How to resolve contradictions in reported biological activities across studies?

    • Methodological Answer :
    • Standardized Assays : Re-test under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
    • Meta-Analysis : Pool data from independent studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA) .
    • Mechanistic Follow-Up : Use CRISPR-edited cell lines to confirm target specificity if activity discrepancies arise .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.